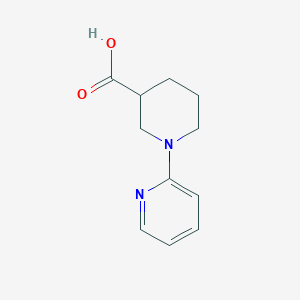

1-(Pyridin-2-yl)piperidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyridin-2-ylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-4-3-7-13(8-9)10-5-1-2-6-12-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQCXIGVFAOJNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424446 |

Source

|

| Record name | 1-(Pyridin-2-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876718-04-6 |

Source

|

| Record name | 1-(Pyridin-2-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid

Abstract

This document provides an in-depth technical guide for the synthesis of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) uptake, this scaffold is pivotal for developing novel therapeutics targeting the central nervous system.[1][2] This guide details two primary, robust synthetic strategies: a classical Nucleophilic Aromatic Substitution (SNAr) pathway and a modern Palladium-catalyzed Buchwald-Hartwig amination. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a practical and scientifically grounded framework for its preparation. Each protocol is designed as a self-validating system, supported by authoritative references and visual workflows to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Strategic Overview

This compound (Molecular Formula: C₁₁H₁₄N₂O₂, Molecular Weight: 206.24 g/mol ) integrates the piperidine-3-carboxylic acid (nipecotic acid) scaffold with a 2-substituted pyridine ring.[3] This structural combination is a recurring motif in pharmacologically active agents, offering a unique constellation of properties for molecular recognition at biological targets. The synthesis of such N-aryl piperidines is a cornerstone of modern pharmaceutical chemistry.

The core transformation required is the formation of a carbon-nitrogen (C-N) bond between the nitrogen atom of the piperidine ring and the C2 position of the pyridine ring. A retrosynthetic analysis points to two principal disconnection approaches, forming the basis of the synthetic strategies discussed herein:

-

Strategy A: Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the reaction of a piperidine-3-carboxylic acid derivative (the nucleophile) with an electron-deficient 2-halopyridine (the electrophile).

-

Strategy B: Palladium-Catalyzed Cross-Coupling: This modern strategy employs a Buchwald-Hartwig amination to couple the piperidine nitrogen with a 2-halopyridine, offering broad substrate scope and often milder reaction conditions.[4][5]

Both routes typically utilize an ester of piperidine-3-carboxylic acid (e.g., ethyl nipecotate) to protect the carboxylic acid functionality and enhance solubility in organic solvents. The final step in both pathways is the hydrolysis of the ester to yield the target carboxylic acid.

Physicochemical Properties

A summary of the key computed properties for the target compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₂ | PubChem[3] |

| Molecular Weight | 206.24 g/mol | PubChem[3] |

| IUPAC Name | 1-pyridin-2-ylpiperidine-3-carboxylic acid | PubChem[3] |

| CAS Number | 876718-04-6 | PubChem[3] |

Synthetic Route I: Nucleophilic Aromatic Substitution (SNAr)

This method leverages the inherent electrophilicity of the C2 position in the pyridine ring, which is enhanced by the presence of a halogen atom (e.g., Cl, F). The secondary amine of the piperidine derivative acts as the nucleophile.

Mechanistic Principle

The reaction proceeds via an addition-elimination mechanism. The piperidine nitrogen attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the pyridine nitrogen. Subsequently, the halide ion is eliminated, restoring aromaticity and forming the desired C-N bond. The presence of a base is crucial to neutralize the hydrogen halide (HX) generated during the reaction, driving the equilibrium towards product formation.

Experimental Workflow Diagram

Caption: Workflow for SNAr synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl piperidine-3-carboxylate (Ethyl Nipecotate)

-

To a suspension of piperidine-3-carboxylic acid (1.0 eq) in absolute ethanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl nipecotate, which can often be used without further purification.

Step 2: Synthesis of Ethyl 1-(pyridin-2-yl)piperidine-3-carboxylate

-

In a round-bottom flask, combine ethyl nipecotate (1.0 eq), 2-chloropyridine (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

-

Add a high-boiling polar aprotic solvent such as DMSO or NMP (5-8 mL per gram of ethyl nipecotate).

-

Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously for 16-24 hours. Monitor the reaction by LC-MS.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ester intermediate.

Step 3: Hydrolysis to this compound

-

Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours until the ester is fully consumed (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~6-7 with 1M hydrochloric acid. The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Synthetic Route II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5] It has become a method of choice for the synthesis of N-aryl amines due to its high efficiency, functional group tolerance, and applicability to a wide range of substrates.[6][7]

Mechanistic Principle

The reaction proceeds through a catalytic cycle involving a Palladium(0) species.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-halopyridine (typically 2-bromopyridine) to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The piperidine ester coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine nitrogen to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. The choice of phosphine ligand is critical for stabilizing the palladium species and facilitating the reductive elimination step.[8]

Experimental Workflow Diagram

Caption: Workflow for Buchwald-Hartwig synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(pyridin-2-yl)piperidine-3-carboxylate Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using dry solvents and glassware.

-

To a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous, degassed toluene, followed by ethyl nipecotate (1.2 eq) and 2-bromopyridine (1.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction's completion by LC-MS.

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the pure ester.

Step 2: Hydrolysis to this compound

-

The hydrolysis and isolation procedure is identical to Step 3 described in the SNAr protocol (Section 3.3).

Comparison of Synthetic Routes

| Feature | Route I: Nucleophilic Aromatic Substitution | Route II: Buchwald-Hartwig Amination |

| Key Reagents | 2-Chloropyridine, K₂CO₃, DMSO | 2-Bromopyridine, Pd₂(dba)₃, Xantphos, NaOtBu |

| Conditions | High temperature (120-140 °C) | Moderate temperature (80-110 °C) |

| Pros | Inexpensive reagents, no precious metal catalyst required, operationally simple. | Broader substrate scope, generally higher yields, milder conditions, more reliable for less reactive substrates.[5] |

| Cons | Requires high temperatures, limited to electron-deficient aryl halides, may have lower yields. | Requires expensive palladium catalyst and ligands, strict inert atmosphere is necessary, potential for heavy metal contamination in the product. |

Conclusion

The synthesis of this compound can be reliably achieved through at least two effective methodologies. The choice between Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination depends on factors such as scale, cost, available equipment, and the specific reactivity of the substrates. For large-scale, cost-sensitive syntheses, the classical SNAr approach remains a viable option. For discovery chemistry and situations requiring high efficiency and broad applicability, the Buchwald-Hartwig amination offers a superior and more versatile platform. Both routes culminate in a straightforward hydrolysis step to furnish the desired product, providing chemists with a robust toolkit for accessing this valuable building block for drug discovery.

References

-

Schousboe, A., & Wanner, K. T. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Schousboe, A., & Wanner, K. T. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]

-

Wanner, K. T., et al. (2016). Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. PubMed. [Link]

-

Various Authors. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Mini-Reviews in Organic Chemistry. [Link]

-

Wanner, K. T., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed. [Link]

-

PubChem. (n.d.). This compound. PubChem Compound Database. [Link]

-

Various Authors. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]

-

Various Authors. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Various Authors. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

-

Various Authors. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]

-

Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H14N2O2 | CID 6484272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Physicochemical properties of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid

Introduction: A Structural Overview and Pharmaceutical Relevance

This compound is a heterocyclic compound featuring three key structural motifs: a pyridine ring, a saturated piperidine ring, and a carboxylic acid functional group. This unique combination makes it a molecule of significant interest in medicinal chemistry and drug discovery. The pyridine and piperidine moieties are common scaffolds in numerous approved drugs, valued for their ability to form critical interactions with biological targets. The carboxylic acid group provides a handle for ionization, influencing solubility and potential salt formation strategies.

A thorough understanding of a molecule's physicochemical properties is paramount in the journey from a promising hit to a viable drug candidate.[1] These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, ultimately dictating its bioavailability and efficacy.[1] Poor physicochemical characteristics, such as low aqueous solubility or unfavorable lipophilicity, are primary drivers of compound attrition during development.[2] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, blending theoretical principles with detailed, field-proven experimental protocols for their determination.

Molecular Identity and Core Attributes

Accurate identification and basic molecular properties are the foundation of any chemical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [PubChem CID 6484272][3] |

| Molecular Weight | 206.24 g/mol | [PubChem CID 6484272][3] |

| CAS Number | 876718-04-6 | [PubChem CID 6484272][3] |

| IUPAC Name | 1-pyridin-2-ylpiperidine-3-carboxylic acid | [PubChem CID 6484272][3] |

Ionization Behavior: pKa Determination

The acid dissociation constant (pKa) is arguably one of the most critical physicochemical parameters, as it defines the extent of a molecule's ionization at a given pH. This, in turn, profoundly impacts solubility, membrane permeability, and receptor binding. This compound is an amphoteric molecule with two potential ionization centers: the acidic carboxylic acid group (-COOH) and the basic pyridine nitrogen.

-

The Carboxylic Acid Group: Expected to have a pKa in the range of 3-5, where it will be deprotonated (negatively charged, -COO⁻) at physiological pH (~7.4).

-

The Pyridine Nitrogen: Expected to have a pKa in the range of 2-5. It will be protonated (positively charged) in highly acidic environments but predominantly neutral at physiological pH.

The interplay of these groups means the molecule can exist as a cation, a neutral zwitterion, or an anion depending on the pH of the surrounding medium.

Caption: Ionization states of the molecule as a function of pH.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[4][5] The protocol involves monitoring pH changes as a titrant is incrementally added to a solution of the compound.

Methodology:

-

Instrument Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[4]

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration, typically around 1 mM.[4]

-

Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[4]

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic groups.[4]

-

-

Titration Procedure:

-

Place the sample solution in a jacketed vessel on a magnetic stirrer to maintain a constant temperature.

-

Immerse the calibrated pH electrode into the solution.

-

For an amphoteric compound, two titrations are often performed. First, acidify the solution to ~pH 2 with 0.1 M HCl. Then, titrate with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL).[4]

-

Record the pH value after each addition, allowing the reading to stabilize (signal drift < 0.01 pH units/minute).[4] Continue until the pH reaches ~12.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the curve. The peaks in the first derivative plot correspond to the inflection points on the titration curve, which represent the pKa values.[6]

-

Perform the experiment in triplicate to ensure reproducibility and report the average pKa with standard deviation.[4]

-

Causality Behind Experimental Choices:

-

Constant Ionic Strength: The activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution. Using a background electrolyte like KCl masks small changes in ionic strength caused by the addition of titrant, leading to a more accurate thermodynamic pKa value.

-

Nitrogen Purge: Atmospheric CO₂ dissolves in water to form carbonic acid, a weak acid that can buffer the solution and obscure the equivalence points, especially for pKa values in the neutral range. Removing it ensures a clean titration baseline.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: LogP (Octanol-Water Partition Coefficient)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as LogP, the logarithm of the partition coefficient between n-octanol and water.[7]

-

A positive LogP indicates the compound is more soluble in the lipid phase (lipophilic).

-

A negative LogP indicates it is more soluble in the aqueous phase (hydrophilic).[7]

For oral drugs, a balanced LogP (typically between 1 and 3) is often desired to ensure sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation.[8] The computed XLogP3 value for this compound is 1.3 , suggesting a relatively balanced profile.[3]

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning at equilibrium.[9]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS at pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely the aqueous buffer for this compound). The concentration should be high enough for accurate quantification but low enough to avoid saturation in either phase.

-

Partitioning:

-

In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer (e.g., 5 mL of each).

-

Add a small, known amount of the compound stock solution.

-

Seal the vial and shake gently at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[10]

-

-

Phase Separation: Centrifuge the vial at a low speed to cleanly separate the n-octanol and aqueous layers.

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS. A calibration curve for the compound in each phase is required for accurate quantification.

-

-

Calculation:

-

Calculate the partition coefficient, P, using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous].[7]

-

The LogP is the base-10 logarithm of P.

-

The experiment should be repeated at least three times.

-

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: Octanol has some miscibility with water and vice-versa. Failing to pre-saturate the solvents would cause their volumes to change during the experiment as they equilibrate, leading to errors in the final concentration measurements.

-

Use of Buffer (pH 7.4): For an ionizable compound, the measured partition coefficient (LogD) is pH-dependent. Using a buffer at a specific pH, such as physiological pH 7.4, provides a value that is more relevant to biological systems than the LogP of the neutral species alone.

Caption: Workflow for LogP determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability.[1][2] Low solubility is a major challenge in drug development.[11] Two types of solubility are commonly measured:

-

Kinetic Solubility: Measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which the compound precipitates from a supersaturated solution and is often used for high-throughput screening in early discovery.[11][12]

-

Thermodynamic Solubility: The true equilibrium solubility, measured by adding an excess of solid compound to a buffer and allowing it to equilibrate over time. It is considered the "gold standard" and is crucial for later-stage development.[11][12]

Experimental Protocol: Shake-Flask for Thermodynamic Solubility

This method determines the equilibrium solubility and is considered the most accurate approach.[12]

Methodology:

-

Sample Preparation: Add an excess amount of the solid, crystalline compound to a series of vials containing an aqueous buffer of a specific pH (e.g., pH 2.0, pH 7.4, pH 9.0). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[10][12]

-

Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically done by centrifuging the samples and then filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS, referencing a standard calibration curve.[10]

-

-

Result: The measured concentration is the thermodynamic solubility at that specific pH and temperature, typically reported in µg/mL or µM.

Causality Behind Experimental Choices:

-

Extended Equilibration Time: Reaching true thermodynamic equilibrium between a solid crystal lattice and a solution can be a slow process. Short incubation times may lead to an underestimation of the true solubility.

-

Filtration/Centrifugation: It is crucial to ensure that no microscopic solid particles are carried over into the sample for analysis, as this would lead to a significant overestimation of solubility. A combination of centrifugation and filtration provides the most robust separation.

Spectral Properties for Structural Confirmation

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and structural integrity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show distinct signals for the aromatic protons on the pyridine ring (typically δ 7.0-8.5 ppm), the aliphatic protons on the piperidine ring (δ 1.5-4.0 ppm), and a broad, exchangeable signal for the carboxylic acid proton (often > δ 10 ppm).

-

¹³C NMR: Would reveal signals for the aromatic carbons of the pyridine ring (δ 120-150 ppm), the aliphatic carbons of the piperidine ring (δ 20-60 ppm), and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (δ 170-185 ppm).[13] 2D NMR techniques like HSQC and HMBC would be used to confirm connectivity.[14]

-

-

Infrared (IR) Spectroscopy:

-

A very broad O-H stretching band from the carboxylic acid would be expected around 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid carbonyl group would appear around 1700-1725 cm⁻¹.

-

C-N stretching bands for the pyridine and piperidine rings would be visible in the 1000-1300 cm⁻¹ region.

-

C=C and C=N stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) would likely show a strong signal for the protonated molecule [M+H]⁺ at m/z 207.11, corresponding to the molecular weight of 206.24 Da plus a proton. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Conclusion

The physicochemical properties of this compound, governed by its pyridine, piperidine, and carboxylic acid functionalities, define its potential as a drug-like molecule. The predicted balanced lipophilicity (XLogP3 = 1.3) is favorable, but its behavior is dominated by its amphoteric nature, making its solubility and partitioning highly pH-dependent. The experimental protocols detailed in this guide provide a robust framework for accurately characterizing these critical parameters. Such empirical data is indispensable for guiding medicinal chemistry efforts, selecting appropriate formulation strategies, and ultimately predicting the in vivo performance of this promising chemical scaffold.

References

- Zhang, T., et al. (2017). Large-Scale Structural Characterization of Drug and Drug-Like Compounds by High-Throughput Ion Mobility-Mass Spectrometry. Analytical Chemistry.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

-

Manikandan, P., & Murugan, R. (2014). Characterization of Drug-like Chemical Space for Cytotoxic Marine Metabolites Using Multivariate Methods. Marine Drugs. Available at: [Link]

-

Wikipedia. (n.d.). Druglikeness. Available at: [Link]

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

-

Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

-

De Oliveira, D. B., & Montanari, C. A. (2012). Fundamental physical and chemical concepts behind “drug-likeness” and “natural product-likeness”. OUCI. Available at: [Link]

-

van der Water, S., et al. (2011). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

-

Short, J., et al. (2014). Practical methods for the measurement of log P for surfactants. ResearchGate. Available at: [Link]

-

Han, G. E., & Priefer, R. (2023). A systematic review of various pKa determination techniques. International Journal of Pharmaceutics. Available at: [Link]

-

Bienta. (n.d.). Aqueous Solubility Assay. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Prediction of Drug-Like Properties. In Madame Curie Bioscience Database. Available at: [Link]

-

Liu, H., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Available at: [Link]

-

Bel-Ova, I., et al. (2007). Determination of pK(a) values of basic new drug substances by CE. ResearchGate. Available at: [Link]

-

Pawar, A. S., & Joshi, P. R. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Available at: [Link]

-

Starek, M., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]

-

Veseli, A., et al. (2020). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Piperidine-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

The Organic Chemistry Tutor. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

-

Ballell, L., et al. (2013). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. ResearchGate. Available at: [Link]

Sources

- 1. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. This compound | C11H14N2O2 | CID 6484272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. Characterization of Drug-like Chemical Space for Cytotoxic Marine Metabolites Using Multivariate Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Aqueous Solubility Assay | Bienta [bienta.net]

- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 13. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 14. researchgate.net [researchgate.net]

1-(Pyridin-2-yl)piperidine-3-carboxylic acid crystal structure

An In-depth Technical Guide to the Crystal Structure of 1-(Pyridin-2-yl)piperidine-3-carboxylic Acid

Introduction: The Pharmaceutical Significance of the Piperidine Scaffold

In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount, with the piperidine ring serving as a cornerstone in the design of a multitude of therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged structure in drug discovery. The title compound, this compound, is a derivative of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[3][4] Malfunctions in GABAergic neurotransmission are linked to several neurological disorders, including epilepsy, anxiety, and neuropathic pain.[3] Consequently, derivatives of nipecotic acid are of significant interest as potential modulators of the GABAergic system, with applications ranging from anticonvulsants to neuroprotective agents.[3][4][5]

Determining the precise three-dimensional atomic arrangement of such molecules through single-crystal X-ray diffraction (SCXRD) is not merely an academic exercise.[6][7] It provides invaluable, high-resolution insights into molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern the solid-state properties of a compound. This structural information is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics with improved efficacy and selectivity.[6]

This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure determination and analysis of this compound. While a published structure for this exact molecule is not currently available in open crystallographic databases, the principles and protocols detailed herein represent the gold standard for its characterization, drawing upon established methods for analogous piperidine and pyridine-carboxylic acid systems.

Part 1: Synthesis and Characterization

The synthesis of N-aryl piperidines is a well-established field. A robust and scalable approach to this compound involves the catalytic hydrogenation of its aromatic precursor, 2-chloropyridine, with a piperidine-3-carboxylic acid derivative, or the direct hydrogenation of a pyridine-carboxylic acid precursor.[2][8]

Experimental Protocol: Synthesis

Objective: To synthesize this compound via catalytic hydrogenation.

Methodology Rationale: Catalytic hydrogenation of a pyridine ring is a classic and efficient method for producing the corresponding piperidine.[8] Palladium on carbon (Pd/C) is a preferred catalyst due to its high activity and selectivity under relatively mild conditions, enhancing safety and reducing the likelihood of side reactions. Acetic acid is often used as a solvent as it can protonate the pyridine nitrogen, increasing its susceptibility to reduction.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 3-pyridinecarboxylic acid (nipecotic acid precursor) (1.0 eq) in glacial acetic acid (10 mL/g), add 10% Palladium on carbon (10 mol%).

-

Hydrogenation: Place the reaction vessel in a Parr hydrogenation apparatus. Purge the system with nitrogen gas three times before introducing hydrogen gas.

-

Reaction Conditions: Pressurize the vessel to 4-5 MPa with hydrogen and heat to 90-100 °C.[8] Maintain vigorous stirring for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization.

Protocol: Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic analyses is essential.

-

¹H and ¹³C NMR: Provides information on the chemical environment of hydrogen and carbon atoms, confirming the reduction of the pyridine ring and the overall molecular structure.[9][10]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[11]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and C=O stretch.

Part 2: Single Crystal Growth

The cornerstone of a successful SCXRD analysis is the availability of a high-quality single crystal. The process is often an empirical science, requiring screening of various conditions.

Experimental Protocol: Crystallization

Objective: To grow diffraction-quality single crystals of this compound.

Methodology Rationale: Slow evaporation is a widely used and effective technique for growing single crystals of organic molecules.[2] It allows molecules to self-assemble into an ordered lattice gradually, minimizing defects. The choice of solvent is critical; an ideal solvent is one in which the compound has moderate solubility, allowing for a slow saturation process as the solvent evaporates. Ethanol is a common choice for polar organic molecules like carboxylic acids.

Step-by-Step Protocol:

-

Solution Preparation: Dissolve the purified compound (approx. 20-30 mg) in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) in a clean glass vial. Gentle warming may be required to achieve full dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap, and pierce the cap with a needle to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

-

Monitoring: Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals. Once suitable crystals are observed, they should be carefully harvested.

Part 3: Single-Crystal X-ray Diffraction Analysis

SCXRD is a powerful non-destructive technique that provides precise details about the three-dimensional structure of a molecule.[6][12][13]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Processing

Objective: To collect and process high-quality X-ray diffraction data.

Methodology Rationale: The goal of data collection is to measure the intensities of a large, unique set of diffracted X-ray beams (reflections).[14] Rotating the crystal allows for the systematic measurement of reflections from all possible crystal planes.[15] Data processing converts the raw diffraction images into a list of reflection indices (h,k,l) and their corresponding intensities, which is the input for structure solution.[15][16]

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.[6][13] A series of diffraction images are collected as the crystal is rotated through a specific angular range.[17]

-

Data Processing:

-

Indexing: The diffraction spots on the initial images are used to determine the unit cell parameters and the crystal's Bravais lattice.[16][17]

-

Integration: The intensity of each reflection is measured from the full set of images.

-

Scaling and Merging: The intensities from all images are scaled to a common reference frame, and symmetry-equivalent reflections are merged to produce a final, unique dataset.

-

| Table 1: Typical Data Collection & Processing Parameters | |

| Parameter | Typical Value / Setting |

| Instrument | Modern CCD or CMOS area-detector diffractometer |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| Crystal System | To be determined |

| Space Group | To be determined |

| Data Collection Strategy | Omega and phi scans |

| Completeness to θ | > 99% |

| Redundancy | > 4 |

Protocol: Structure Solution and Refinement

Objective: To determine the atomic positions from the processed data and refine the structural model.

Methodology Rationale: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves are lost during measurement.[18] "Direct methods" are powerful statistical algorithms that can solve the phase problem for small molecules, providing an initial electron density map.[18] This initial model is then refined using a least-squares process, where atomic positions and thermal parameters are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model.[19][20][21]

Step-by-Step Protocol:

-

Structure Solution: The space group is determined from systematic absences in the diffraction data. The structure is then solved using direct methods, which typically reveals the positions of most non-hydrogen atoms.

-

Initial Refinement: The initial atomic model is subjected to several cycles of least-squares refinement.

-

Difference Fourier Maps: A difference electron density map (|Fo| - |Fc|) is calculated.[21] Peaks in this map indicate missing atoms (like hydrogens), while negative troughs can indicate incorrectly assigned atom types.

-

Model Completion: Hydrogen atoms are typically placed in calculated positions and refined using a riding model. All non-hydrogen atoms are refined anisotropically, accounting for their directional thermal motion.

-

Final Refinement: The refinement is continued until convergence, where the shifts in atomic parameters are negligible. The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2).

| Table 2: Typical Crystallographic Data and Refinement Statistics | |

| Parameter | Target Value / Description |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Formula Weight | 206.24 g/mol [22] |

| Final R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.15 |

| Goodness-of-Fit (S) | ~ 1.0 |

| Largest Diff. Peak / Hole | < ±0.50 e·Å⁻³ |

Part 4: Analysis of the Crystal Structure

A refined crystal structure provides a wealth of chemical information. For this compound, the analysis would focus on its molecular conformation and the supramolecular architecture created by intermolecular interactions.

Molecular Conformation

Based on extensive studies of similar systems, the six-membered piperidine ring is expected to adopt a stable chair conformation .[1][23][24] In this conformation, substituents can be oriented either axially or equatorially. The relative orientation of the pyridin-2-yl group at N1 and the carboxylic acid group at C3 will be definitively established, providing crucial data for understanding its interaction with biological targets.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. The presence of a carboxylic acid group, a strong hydrogen-bond donor (O-H) and acceptor (C=O), alongside the pyridine nitrogen (a hydrogen-bond acceptor) and the piperidine nitrogen, suggests that hydrogen bonding will be the dominant force in the crystal lattice.

Carboxylic acids frequently form robust, predictable hydrogen-bonding patterns known as supramolecular synthons.[25][26] The most common is the R²₂(8) ring motif, where two carboxylic acid molecules form a centrosymmetric dimer via a pair of O-H···O hydrogen bonds.[25] This is a highly probable interaction in the crystal structure of the title compound. Additionally, C-H···O and C-H···N interactions, as well as potential C-H···π or π-π stacking interactions involving the pyridine ring, are expected to provide further stabilization to the three-dimensional packing.[1]

Caption: Expected hydrogen-bonded carboxylic acid dimer.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous pathway for the definitive structural elucidation of this compound. By following these established protocols—from targeted synthesis and meticulous crystallization to high-resolution single-crystal X-ray analysis—researchers can obtain a precise three-dimensional model of the molecule. The resulting structural data, detailing both the intramolecular conformation and the intermolecular hydrogen-bonding networks, are indispensable for advancing the rational design of novel therapeutics targeting the GABAergic system and beyond. This foundational knowledge enables a deeper understanding of the molecule's solid-state properties and its potential interactions in a biological context, thereby accelerating the drug development process.

References

- Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes.

- Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. (2013). Bioorganic & Medicinal Chemistry.

- Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025). ACS Omega.

- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. (2025). Journal of Medicinal Chemistry.

- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (2025). bioRxiv.

- Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. (2016). Bioorganic & Medicinal Chemistry.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Ossila.

- Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate. (n.d.). International Union of Crystallography.

- Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. (2022). MDPI.

- Refinement of crystal structures. (n.d.). Oxford Academic.

- Creating carboxylic acid co-crystals: The application of Hammett substitution constants. (n.d.). Royal Society of Chemistry.

- Data-collection strategies. (n.d.). International Union of Crystallography Journals.

- X-ray data processing. (n.d.). PubMed Central.

- X-ray crystallography. (n.d.). Wikipedia.

- Structure refinement: some background theory and practical strategies. (n.d.). MIT.

- X-ray data collection. (n.d.). University of Vermont.

- Intermolecular Interaction and Molecular Dynamics in Carboxylic Acid Crystals. (n.d.). National Transport University, Kyiv.

- Structure Refinement. (n.d.). The University of Oklahoma.

- Structures of piperazine, piperidine and morpholine. (2004). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials.

- Structure refinement: Some background theory and practical strategies. (2025). ResearchGate.

- The seven carboxylic acid molecules and HMTA used to make co-crystals... (n.d.). ResearchGate.

- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.). MDPI.

- Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. (2025). ResearchGate.

- X-ray Crystallography: Data collection and processing. (2021). YouTube.

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Medicinal Chemistry.

- Single crystal X-ray diffraction. (n.d.). Rigaku.

- X-Ray Diffraction Basics. (n.d.). Iowa State University Chemical Instrumentation Facility.

- Crystal structure and characterization of the sulfamethazine–piperidine salt. (n.d.). International Union of Crystallography Journals.

- How do organic compounds single crystal X rays diffraction work?. (2016). ResearchGate.

- This compound. (n.d.). PubChem.

- Synthesis, structural and spectral analysis of 1-(pyrazin-2-yl) piperidin-2-ol by density functional theory. (2025). ResearchGate.

- Single-crystal X-ray Diffraction. (2007). SERC (Carleton).

- Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (n.d.). MDPI.

- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.). Google Patents.

- 4 - RSC Medicinal Chemistry. (n.d.). Royal Society of Chemistry.

- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Semantic Scholar.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Springer.

- Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. (n.d.). PubMed Central.

- Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. (n.d.). National Institutes of Health.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.

- 1-(pyridin-3-ylcarbonyl)piperidine-4-carboxylic acid. (n.d.). Santa Cruz Biotechnology.

- 1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE Product Description. (n.d.). ChemicalBook.

- Spectroscopic Analysis of 1-Acetylpiperidine-4-carbohydrazide: A Technical Overview. (n.d.). Benchchem.

- 1-(Pyridin-3-yl)piperidine-4-carboxylic acid dihydrochloride. (n.d.). BLD Pharm.

- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm (RSC Publishing).

- Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. (n.d.). PubMed.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins [mdpi.com]

- 12. rigaku.com [rigaku.com]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. journals.iucr.org [journals.iucr.org]

- 15. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. fiveable.me [fiveable.me]

- 19. academic.oup.com [academic.oup.com]

- 20. web.mit.edu [web.mit.edu]

- 21. ou.edu [ou.edu]

- 22. This compound | C11H14N2O2 | CID 6484272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Creating carboxylic acid co-crystals: The application of Hammett substitution constants - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid: A Technical Guide

Introduction

1-(Pyridin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which combines a pyridine ring, a piperidine core, and a carboxylic acid moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The precise characterization of this molecule is paramount to ensure its purity, confirm its identity, and understand its chemical behavior. This technical guide provides a comprehensive overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the methodologies and interpretation of the spectral data for this compound.

The molecular structure of this compound is presented below. The subsequent sections will delve into the predicted spectral features of this molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide crucial information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the piperidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Pyridine H-6 | ~8.1-8.3 | dd | J ≈ 4-5, 1-2 |

| Pyridine H-4 | ~7.5-7.7 | ddd | J ≈ 7-8, 7-8, 1-2 |

| Pyridine H-5 | ~6.6-6.8 | ddd | J ≈ 7-8, 4-5, 1 |

| Pyridine H-3 | ~6.5-6.7 | d | J ≈ 7-8 |

| Piperidine H-2 (axial & equatorial) | ~3.8-4.2 | m | - |

| Piperidine H-6 (axial & equatorial) | ~3.2-3.6 | m | - |

| Piperidine H-3 (axial) | ~2.8-3.1 | m | - |

| Piperidine H-4 (axial & equatorial) | ~1.8-2.2 | m | - |

| Piperidine H-5 (axial & equatorial) | ~1.6-2.0 | m | - |

| Carboxylic Acid OH | ~10-13 | br s | - |

Causality Behind Predictions:

-

Pyridine Protons: The protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom and the aromatic ring current. The proton at the 6-position is expected to be the most downfield due to its proximity to the nitrogen.

-

Piperidine Protons: The protons on the carbons adjacent to the pyridine-substituted nitrogen (C-2 and C-6) are expected to be the most deshielded of the piperidine protons. The chair conformation of the piperidine ring will lead to different chemical shifts for axial and equatorial protons, often resulting in complex multiplets.

-

Carboxylic Acid Proton: The proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift and may exchange with deuterium in solvents like D₂O.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on all carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid C=O | ~175-180 |

| Pyridine C-2 | ~158-162 |

| Pyridine C-6 | ~147-150 |

| Pyridine C-4 | ~137-140 |

| Pyridine C-3 | ~112-115 |

| Pyridine C-5 | ~106-109 |

| Piperidine C-2 | ~50-55 |

| Piperidine C-6 | ~45-50 |

| Piperidine C-3 | ~40-45 |

| Piperidine C-4 | ~25-30 |

| Piperidine C-5 | ~20-25 |

Causality Behind Predictions:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.

-

Pyridine Carbons: The carbon attached to the piperidine nitrogen (C-2 of pyridine) is expected to be the most deshielded of the pyridine carbons.

-

Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region of the spectrum, with those closer to the nitrogen and the carboxylic acid group being more deshielded.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a pH adjustment). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons are highly recommended.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C=O of the carboxylic acid, the C=N and C=C of the pyridine ring, and the C-N and C-H of the piperidine ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C=O (Carboxylic Acid) | 1730-1700 | Strong |

| C=N, C=C (Pyridine) | 1600-1450 | Medium-Strong |

| C-N (Piperidine/Pyridine) | 1300-1000 | Medium |

Causality Behind Predictions:

-

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.

-

The strong carbonyl (C=O) stretch is characteristic of the carboxylic acid group.

-

The absorptions in the 1600-1450 cm⁻¹ region are typical for aromatic and heteroaromatic ring systems.

-

The C-N stretching vibrations of the piperidine and its attachment to the pyridine ring will appear in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound is 206.24 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 207.11 would be expected in positive ion mode.

-

Key Fragmentation Patterns: The fragmentation of piperidine derivatives is often initiated by cleavage of the piperidine ring.[1] Common fragmentation pathways for this molecule could include:

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 161.

-

Loss of CO₂ (44 Da) from the deprotonated molecule in negative ion mode.

-

Cleavage of the piperidine ring leading to various smaller fragments. The pyridine ring is generally more stable and less likely to fragment initially.

-

Caption: Predicted fragmentation pathway in positive ion ESI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition:

-

Full Scan: Acquire a full scan spectrum to determine the m/z of the precursor ion ([M+H]⁺).

-

Tandem MS (MS/MS): Perform a product ion scan of the precursor ion to observe the fragmentation pattern. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to elucidate the fragmentation pathways and confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The predicted data in this guide, based on established principles and data from analogous structures, serves as a robust reference for researchers. By following the outlined experimental protocols, scientists can confidently characterize this important molecule, ensuring the integrity of their research and development endeavors.

References

Sources

The Expanding Therapeutic Potential of Pyridinylpiperidine Derivatives: A Technical Guide to Biological Activity Assessment

Introduction: The Pyridinylpiperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The convergence of a pyridine ring and a piperidine moiety has given rise to the pyridinylpiperidine scaffold, a structure of significant interest in contemporary drug discovery.[1][2] This heterocyclic framework is not merely a synthetic curiosity but represents a "privileged structure," consistently appearing in a diverse array of biologically active agents.[3][4] Its prevalence in pharmaceuticals, from anticancer and antiviral agents to central nervous system (CNS) modulators, underscores its remarkable versatility in molecular recognition.[3][5] The unique combination of the electron-deficient pyridine ring and the flexible, saturated piperidine ring allows for a multitude of chemical modifications, enabling the fine-tuning of physicochemical properties and biological targets. This guide provides an in-depth exploration of the multifaceted biological activities of novel pyridinylpiperidine derivatives, offering researchers and drug development professionals a comprehensive technical resource. We will delve into the key therapeutic areas where these compounds show promise, detail the essential experimental protocols for their biological evaluation, and elucidate the underlying molecular pathways they modulate.

I. Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Pyridinylpiperidine derivatives have emerged as a prominent class of compounds with significant potential in oncology, demonstrating a capacity to interfere with various cancer-promoting pathways.[6][7]

A. Mechanism I: Kinase Inhibition in Non-Small Cell Lung Cancer

A notable application of pyridinylpiperidine derivatives is in the development of dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) kinase.[1] These receptor tyrosine kinases are key drivers in certain subtypes of non-small cell lung cancer.[1] By competitively binding to the ATP-binding pocket of these kinases, the derivatives block downstream signaling pathways crucial for cancer cell proliferation and survival.

B. Mechanism II: Reactivation of the p53 Tumor Suppressor Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[8] In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) protein, which targets p53 for degradation.[8][9] Novel N-pyridazin-3-piperidine derivatives have been designed to disrupt this interaction, leading to the reactivation of p53 and subsequent inhibition of tumor growth.[8]

Diagram 1: MDM2-p53 Interaction and its Inhibition

Caption: Inhibition of the MDM2-p53 interaction by pyridinylpiperidine derivatives.

C. Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[6][10]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the pyridinylpiperidine derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6][10]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

II. Urease Inhibition: A Strategy Against H. pylori and Other Pathogens

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. This activity is a key virulence factor for various pathogens, including Helicobacter pylori, allowing it to survive in the acidic environment of the stomach. Pyridinylpiperidine derivatives have shown significant potential as urease inhibitors.[11]

A. Experimental Protocol: In Vitro Urease Inhibition Assay

This assay quantifies the inhibitory effect of the compounds on urease activity by measuring the amount of ammonia produced.[12]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of urease enzyme, urea (substrate), and the test compounds. A standard inhibitor, such as thiourea, should be used as a positive control.

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations, followed by the urease enzyme solution. Incubate for a short period to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the urea solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined time.

-

Ammonia Detection (Berthelot's Method): Add phenol and hypochlorite reagents to each well. This will react with the ammonia produced to form a colored indophenol complex.[12]

-

Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of approximately 625 nm.

-

Data Analysis: Calculate the percentage of urease inhibition for each compound concentration and determine the IC50 value.

Table 1: Urease Inhibitory Activity of Novel Pyridinylpiperazine Derivatives

| Compound | IC50 (µM) |

| 5b | 2.0 ± 0.73 |

| 7e | 2.24 ± 1.63 |

| Thiourea (Standard) | 23.2 ± 11.0 |

III. Modulation of the Central Nervous System

The pyridinylpiperidine scaffold is also prevalent in compounds targeting the central nervous system, exhibiting activities such as analgesia and antihistaminic effects.

A. Analgesic Activity via Opioid Receptor Modulation

Certain phenylpiperidine derivatives, a subset of the broader pyridinylpiperidine class, are potent analgesics that act as agonists at the µ-opioid receptor.[10] Fentanyl and its analogs are prime examples, exerting their effects by inhibiting ascending pain pathways.[10]

B. Experimental Protocol: In Vivo Tail-Flick Test for Analgesia

The tail-flick test is a standard in vivo assay to evaluate the analgesic properties of compounds in animal models.[13][14]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the testing environment.

-

Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the animal's tail and recording the time it takes for the animal to flick its tail away.[13] A cut-off time is set to prevent tissue damage.[14]

-

Compound Administration: Administer the test compound, a vehicle control, and a positive control (e.g., morphine) to different groups of animals.

-

Post-Treatment Measurements: At specified time intervals after administration, measure the tail-flick latency again.

-

Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) to quantify the analgesic activity.

C. Antihistaminic Activity: H1 Receptor Antagonism

Pyridinylpyrrolopyridine derivatives have been developed as potent and selective H1 histamine receptor antagonists.[15] The H1 receptor, a G-protein coupled receptor, mediates allergic and inflammatory responses.[1][16] Antagonism of this receptor can alleviate the symptoms of allergic rhinitis and other allergic conditions.[15]

Diagram 2: Histamine H1 Receptor Signaling Pathway

Caption: Antagonism of the Histamine H1 receptor signaling pathway.

IV. Future Directions and Conclusion

The pyridinylpiperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities highlighted in this guide, from anticancer and anti-pathogenic to CNS modulation, demonstrate the remarkable chemical tractability and pharmacological relevance of these derivatives. Future research will likely focus on optimizing the selectivity and potency of these compounds, as well as exploring their potential in other therapeutic areas. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to effectively explore and advance the development of this promising class of molecules. The self-validating nature of the described protocols, coupled with a deep understanding of the underlying biological pathways, will be crucial for translating the potential of pyridinylpiperidine derivatives into clinically effective therapies.

References

-

Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1368589. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 293-305. [Link]

-

Alqahtani, A. S., & Bayazeed, O. A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

Wang, Y., et al. (2025). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Bioorganic & Medicinal Chemistry, 131, 118410. [Link]

-

Fonquerna, S., et al. (2005). Synthesis and structure–activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(5), 1313-1317. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1033. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 20(2S), S23–S31. [Link]

-

Tail flick test. (2023, December 1). In Wikipedia. [Link]

-

Alqahtani, A. S., & Bayazeed, O. A. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International journal of molecular sciences, 25(14), 7640. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. In Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

-

Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 13, 861584. [Link]

-

Wakabayashi, K., et al. (2011). Pharmacology and in vitro profiling of a novel peroxisome proliferator-activated receptor γ ligand, cerco-A. Biological & pharmaceutical bulletin, 34(7), 1094–1104. [Link]

-

Gizińska, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 299, 117823. [Link]

-

TGF-β Signaling from Receptors to Smads. (2014). Cold Spring Harbor perspectives in biology, 6(11), a022061. [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

-

Histamine receptor. (2024, January 12). In Wikipedia. [Link]

-

Tail Flick Test in Rats | Analgesiometer Experiment Using Ex-Pharm Software. (2022, August 29). YouTube. [Link]

-

The MDM2-p53 Interaction. (n.d.). ResearchGate. [Link]

-

Schematic representation of p53 and MDM2 interactions and its impact on disease biology. (n.d.). ResearchGate. [Link]

-